Cas no 79463-11-9 (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol)

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound featuring a phenol group linked to a 5-methyl-1,3,4-oxadiazole ring. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The oxadiazole moiety enhances stability and bioactivity, while the phenolic group offers reactivity for further functionalization. Its balanced lipophilicity and electron-withdrawing characteristics contribute to potential applications in drug design, particularly as a scaffold for bioactive molecules. The compound’s well-defined synthesis route ensures high purity, supporting reproducible results in experimental studies. Researchers may explore its utility in developing enzyme inhibitors or antimicrobial agents due to its structural versatility and favorable physicochemical profile.
3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol structure
79463-11-9 structure
Product Name:3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
CAS No:79463-11-9
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD18073173
CID:1090121
PubChem ID:12961743
Update Time:2025-06-09

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
    • 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenol
    • SCHEMBL1186494
    • DTXSID60514077
    • BB 0238370
    • FT-0703753
    • IBPCQSLEMFFILD-UHFFFAOYSA-N
    • AM807248
    • 79463-11-9
    • AKOS005261947
    • DA-02719
    • MDL: MFCD18073173
    • Inchi: 1S/C9H8N2O2/c1-6-10-11-9(13-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3
    • InChI Key: IBPCQSLEMFFILD-UHFFFAOYSA-N
    • SMILES: O1C(C)=NN=C1C1C=CC=C(C=1)O

Computed Properties

  • Exact Mass: 176.058577502g/mol
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 59.2Ų

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol Pricemore >>

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Additional information on 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol: A Comprehensive Overview of CAS No. 79463-11-9

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol (CAS No. 79463-11-9) is a versatile compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique molecular structure, has garnered attention for its biological activities and potential therapeutic uses. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.

Molecular Structure and Physical Properties

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol is a phenolic compound with a molecular formula of C9H9N3O2. The molecule consists of a phenyl ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group. The presence of the phenolic hydroxyl group and the oxadiazole ring imparts unique chemical and physical properties to the compound. It is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol can be achieved through various routes. One common method involves the reaction of 3-hydroxybenzohydrazide with an appropriate acylating agent followed by cyclization to form the oxadiazole ring. Another approach involves the condensation of 3-hydroxybenzonitrile with methylhydrazine in the presence of an acid catalyst. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.

Biological Activities and Potential Therapeutic Uses

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol has been extensively studied for its biological activities. Recent research has highlighted its potential as an antioxidant and anti-inflammatory agent. Studies have shown that this compound can effectively scavenge free radicals and inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These properties make it a promising candidate for the treatment of oxidative stress-related diseases and inflammatory conditions.

In addition to its antioxidant and anti-inflammatory effects, 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol has also demonstrated potential antitumor activity. Research has indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be developed into a novel anticancer agent.

Clinical Trials and Future Prospects

The promising biological activities of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol have led to increased interest in its clinical development. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models. These studies have shown promising results, paving the way for further clinical trials.

Ongoing research is focused on optimizing the pharmacokinetic properties of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol to enhance its bioavailability and therapeutic index. Additionally, efforts are being made to develop novel formulations that can improve its stability and delivery to target tissues.

Conclusion

In conclusion, 3-(5-Methyl-1,3,4-oxadiazol-2-y\-l)phenol (CAS No. 79463\-11\-9) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceuticals. Its unique molecular structure confers it with diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Ongoing research continues to uncover new applications and optimize its therapeutic potential. As more studies are conducted and clinical trials advance, this compound is poised to play a crucial role in the development of novel treatments for various diseases.

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